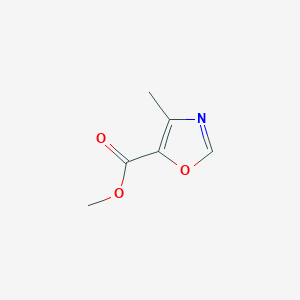

Methyl 4-methyloxazole-5-carboxylate

Descripción general

Descripción

Methyl 4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-methyloxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-nitroacetophenone with ethyl oxalate in the presence of a base can yield the desired oxazole derivative . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide, and it is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts to enhance reaction efficiency and reduce by-products. The choice of solvents, temperature control, and purification techniques are crucial factors in scaling up the synthesis for industrial applications .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution: Aminolysis to 4-Methyloxazole-5-carboxamide

Methyl 4-methyloxazole-5-carboxylate undergoes aminolysis with anhydrous liquid ammonia to yield 4-methyloxazole-5-carboxamide (MOXA), a key intermediate in pyridoxine (vitamin B₆) synthesis .

Reaction Conditions

-

Reagents : Excess anhydrous liquid ammonia (14–18:1 molar ratio relative to the ester).

-

Catalysts : Ammonium salts, quaternary ammonium salts, or alkali metal phosphates.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by elimination of methanol. Catalysts enhance the reaction rate by stabilizing intermediates or activating the carbonyl group.

| Parameter | Details |

|---|---|

| Substrate | This compound |

| Reagent | NH₃ (liquid, anhydrous) |

| Catalyst | Ammonium phosphate |

| Temperature | Ambient or elevated |

| Yield | 90–95% |

Dehydration of MOXA to 5-Cyano-4-methyloxazole

The carboxamide derivative (MOXA) can be dehydrated to 5-cyano-4-methyloxazole using acetic anhydride and a transition-metal catalyst .

Reaction Conditions

-

Reagents : Acetic anhydride (solvent and dehydrating agent).

-

Catalysts : Nickel acetate or copper salts.

Mechanistic Insight

The reaction involves the formation of an intermediate mixed anhydride, followed by elimination of water and acetic acid. The nitrile product is isolated via distillation.

| Parameter | Details |

|---|---|

| Substrate | 4-Methyloxazole-5-carboxamide (MOXA) |

| Reagent | Acetic anhydride |

| Catalyst | Nickel acetate |

| Temperature | 80–100°C |

| Yield | 91.5–97% |

Comparative Reactivity of Derivatives

The ester group in this compound enables sequential transformations into pharmacologically relevant derivatives. For example:

| Derivative | Synthetic Route | Application |

|---|---|---|

| 4-Methyloxazole-5-carboxamide | Aminolysis (NH₃) | Pyridoxine synthesis |

| 5-Cyano-4-methyloxazole | Dehydration (Ac₂O/Ni) | Agrochemical intermediates |

Reaction Optimization and Industrial Relevance

-

Scale-Up : Industrial processes employ continuous flow reactors for the aminolysis step to improve efficiency and safety .

-

Catalyst Recovery : Nickel catalysts in the dehydration step are recoverable, reducing costs .

Theoretical and Experimental Considerations

-

Electronic Effects : The electron-withdrawing ester group activates the oxazole ring for electrophilic substitution at specific positions, though this is less explored in the literature.

-

Byproduct Management : Methanol (from aminolysis) and acetic acid (from dehydration) are recycled in industrial settings to minimize waste .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-methyloxazole-5-carboxylate serves as a precursor in the synthesis of pharmaceutical compounds, especially those related to vitamin B6 (pyridoxine) synthesis. Pyridoxine is essential for numerous biological functions, including amino acid metabolism and neurotransmitter synthesis. The compound's derivatives have been investigated for their potential therapeutic effects against various diseases, including neurological disorders and certain cancers.

Case Study: Synthesis of Pyridoxine Derivatives

A notable study demonstrated the synthesis of pyridoxine derivatives using this compound as an intermediate. The process involved several steps, including the reaction of the compound with formamide under acidic conditions to yield 4-methyloxazole-5-carboxamide, which is crucial for producing pyridoxine . This synthetic route has shown improved yields and reduced costs compared to traditional methods.

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential use in developing pesticides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests and weeds.

Case Study: Development of Pesticides

Research has indicated that derivatives of this compound exhibit insecticidal properties. For instance, modifications to the oxazole ring can enhance the efficacy of these compounds against specific pests while minimizing toxicity to non-target organisms . This makes them valuable candidates for environmentally friendly pest control solutions.

Material Science

The compound also finds applications in material science, particularly in the development of photochromic materials and liquid crystals. Its ability to undergo structural changes under light exposure makes it suitable for use in optical devices.

Case Study: Photochromic Applications

Studies have shown that this compound can be incorporated into polymer matrices to create photoresponsive materials. These materials change color or transparency when exposed to UV light, making them useful for applications in smart windows and displays . The integration of such compounds into materials enhances their functionality while maintaining desirable mechanical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The compound can be synthesized through various methods, including cyclization reactions that form the oxazole ring.

Mecanismo De Acción

The mechanism of action of methyl 4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to methyl 4-methyloxazole-5-carboxylate include other oxazole derivatives such as:

- 4-methyloxazole-5-carboxylic acid

- Methyl 5-methyl-4-oxazolecarboxylate

- Isoxazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl 4-methyloxazole-5-carboxylate (CAS Number: 23012-23-9) is a compound characterized by its oxazole ring structure, which contributes to its unique chemical reactivity and biological properties. This article delves into the biological activity of this compound, exploring its antimicrobial properties, potential anti-inflammatory effects, and its interactions with various biological targets.

- Molecular Formula : C6H7NO3

- Molecular Mass : 141.12 g/mol

- Physical State : Colorless liquid or crystalline solid

The oxazole ring structure is pivotal in determining the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. This activity is particularly relevant in developing new antibiotics as resistance to existing drugs increases.

Anti-inflammatory Potential

In addition to its antimicrobial properties, studies suggest that this compound may possess anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Cancer Cell Line Activity

Compounds with structural similarities to this compound often demonstrate activity against specific cancer cell lines. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cells, indicating potential therapeutic applications in oncology.

Interaction Studies

This compound interacts with various biological targets, which can be summarized as follows:

| Biological Target | Interaction Type | Reference |

|---|---|---|

| Bacterial cell membranes | Antimicrobial | |

| Inflammatory mediators | Anti-inflammatory | |

| Cancer cell receptors | Cytotoxicity |

These interactions highlight the compound's versatility and potential applications across different therapeutic areas.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent . -

Inflammation Modulation :

In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent . -

Cytotoxic Effects :

Preliminary findings from cancer research showed that this compound exhibited cytotoxicity against several tumor cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), warranting further investigation into its mechanisms of action .

Propiedades

IUPAC Name |

methyl 4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFDVYINMDSCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633872 | |

| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-23-9 | |

| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.